![molecular formula C30H29FN4O2 B2633755 N-(4-isopropoxybenzyl)-4-(3-piperidin-1-ylpyrazin-2-yl)benzamide CAS No. 1189864-19-4](/img/structure/B2633755.png)
N-(4-isopropoxybenzyl)-4-(3-piperidin-1-ylpyrazin-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-isopropoxybenzyl)-4-(3-piperidin-1-ylpyrazin-2-yl)benzamide, also known as compound X, is a novel small molecule that has shown potential in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Research has been conducted on the synthesis and characterization of derivatives related to N-(4-isopropoxybenzyl)-4-(3-piperidin-1-ylpyrazin-2-yl)benzamide, exploring their structural features and chemical properties. These studies involve the preparation of novel non-peptide CCR5 antagonists through various chemical reactions, including elimination, reduction, and bromination, with their structures confirmed via NMR, MS, and other analytical techniques (Cheng De-ju, 2014) (H. Bi, 2014).
Bioactivity Studies
Benzamide derivatives have been studied for their antibacterial activities, with certain compounds showing promising results against strains such as Escherichia coli and Staphylococcus aureus. Metal complexes of these derivatives have also been synthesized, offering insights into their potential as antimicrobial agents (E. Khatiwora et al., 2013).
Another focus has been on the synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. These studies explore their effects on gastrointestinal motility, indicating potential applications in treating gastrointestinal disorders (S. Sonda et al., 2004).
Antimicrobial resistance studies involving substituted 2-aminobenzothiazoles derivatives have been conducted, highlighting their docking properties and antimicrobial activity. This research suggests a pathway towards designing more potent derivatives for antimicrobial use (D. G. Anuse et al., 2019).
Pharmacokinetic and Pharmacodynamic Analysis
- Investigations into the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors reveal the impact of hydrolysis-mediated clearance on their efficacy. Such studies are crucial for understanding the metabolic stability and potential therapeutic applications of these compounds (Y. Teffera et al., 2013).
In Vitro Activity Studies
- The in vitro tocolytic activity of specific benzamides has been evaluated, indicating their potential in inhibiting uterine contractions and suggesting a research direction for new therapeutic agents in obstetrics (Okunrobo O. Lucky et al., 2009).
Eigenschaften
IUPAC Name |
2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29FN4O2/c1-20-8-13-26(21(2)16-20)32-28(36)19-35-29(23-9-11-24(31)12-10-23)33-27-18-34(15-14-25(27)30(35)37)17-22-6-4-3-5-7-22/h3-13,16H,14-15,17-19H2,1-2H3,(H,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPDBFRSFLNYFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)CCN(C3)CC4=CC=CC=C4)C5=CC=C(C=C5)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2,4-dimethylphenyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.